molecular formula C10H12N2O5 B8490248 N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide

N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide

Cat. No.: B8490248
M. Wt: 240.21 g/mol
InChI Key: ZLJPDSYSFMDJCB-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide: is an organic compound with a complex structure that includes a benzamide core substituted with hydroxyethyl, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide typically involves the reaction of 3-methoxy-4-nitrobenzoic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2-aminoethanol to yield the desired benzamide .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: N-(2-amino-ethyl)-3-methoxy-4-nitro-benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and receptor binding due to its unique structural features .

Medicine: Its structural analogs are explored for their therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings and polymers .

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)benzamide
  • 3-methoxy-4-nitrobenzamide
  • N-(2-hydroxyethyl)-4-nitrobenzamide

Comparison: N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, the methoxy group can enhance the compound’s lipophilicity, while the nitro group can participate in redox reactions, making it a versatile molecule for various applications .

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide

InChI

InChI=1S/C10H12N2O5/c1-17-9-6-7(10(14)11-4-5-13)2-3-8(9)12(15)16/h2-3,6,13H,4-5H2,1H3,(H,11,14)

InChI Key

ZLJPDSYSFMDJCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-methoxy-4-nitro-benzoic acid (1.5 g, 7.61 mmol) in thionyl chloride (20 mL) and N,N-dimethylformamide (2 drops) was heated at reflux for 2 hours. The solvent was then evaporated under reduced pressure to give a light yellow solid. A portion of this residue (3.8 mmol) was dissolved in acetone (previously dried over anhydrous sodium sulfate) (20 mL) and cooled in an ice bath. Then a solution of ethylendiamine (0.46 mL, 7.62 mmol) in water (10 mL) was added at 0° C. and the resulting mixture was stirred at room temperature for 30 minutes. The reaction mixture was partitioned between water and ethyl acetate; the aqueous phase was separated and extracted twice with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified on a silica gel plug (EtOAc/MeOH, 100/0 to 98/2) to afford 0.42 g (46% 2 steps yield) of N-(2-hydroxy-ethyl)-3-methoxy-4-nitro-benzamide.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
residue
Quantity
3.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.46 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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